molecular formula C16H18NO2P B12907424 2-(Diphenylphosphoryl)-N,N-dimethylacetamide CAS No. 405266-23-1

2-(Diphenylphosphoryl)-N,N-dimethylacetamide

Cat. No.: B12907424
CAS No.: 405266-23-1
M. Wt: 287.29 g/mol
InChI Key: VXEQFRALCVZMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diphenylphosphoryl)-N,N-dimethylacetamide is an organic compound that features a phosphoryl group attached to a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphoryl)-N,N-dimethylacetamide typically involves the reaction of diphenylphosphoryl chloride with N,N-dimethylacetamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Ph2P(O)Cl+N,N-dimethylacetamidePh2P(O)N(CH3)2CH2CO\text{Ph}_2\text{P(O)Cl} + \text{N,N-dimethylacetamide} \rightarrow \text{Ph}_2\text{P(O)N(CH}_3\text{)}_2\text{CH}_2\text{CO} Ph2​P(O)Cl+N,N-dimethylacetamide→Ph2​P(O)N(CH3​)2​CH2​CO

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphoryl)-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: The phosphoryl group can be oxidized to form higher oxidation state compounds.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylacetamide moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylphosphoryl derivatives, while reduction can produce phosphine oxides.

Scientific Research Applications

2-(Diphenylphosphoryl)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphoryl)-N,N-dimethylacetamide involves its interaction with molecular targets through its phosphoryl group. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Diphenylphosphoryl chloride
  • N,N-dimethylacetamide
  • Diphenylphosphine oxide

Uniqueness

2-(Diphenylphosphoryl)-N,N-dimethylacetamide is unique due to its combination of a phosphoryl group with a dimethylacetamide moiety. This unique structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

405266-23-1

Molecular Formula

C16H18NO2P

Molecular Weight

287.29 g/mol

IUPAC Name

2-diphenylphosphoryl-N,N-dimethylacetamide

InChI

InChI=1S/C16H18NO2P/c1-17(2)16(18)13-20(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3

InChI Key

VXEQFRALCVZMLB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.